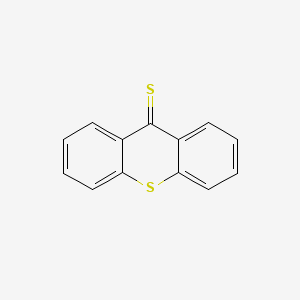

9H-thioxanthene-9-thione

Overview

Description

9H-thioxanthene-9-thione is a chemical compound . The molecule contains a total of 23 atoms, including 8 Hydrogen atoms, 13 Carbon atoms, and 2 Sulfur atoms . Its molecular formula is C13H8S2 .

Synthesis Analysis

New electro-active polyimides (PI) with pendant groups based on 9H-thioxanthene-9-one (Th (O)S) and its S,S-dioxide derivative (Th (O)SO2) have been synthesized . The synthesis process includes the synthesis of the corresponding polyamidoacids followed by their chemical imidization .Molecular Structure Analysis

The molecular weight of 9H-thioxanthene-9-thione is 228.33 . It contains a total of 23 atoms, including 8 Hydrogen atoms, 13 Carbon atoms, and 2 Sulfur atoms .Chemical Reactions Analysis

Thioxanthone, a type of aromatic ketone, plays a unique role in photochemistry . It has a high triplet energy and a relatively long triplet lifetime, and it can participate successfully in merger reactions with metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-thioxanthene-9-thione include its molecular formula (C13H8S2), molecular weight (228.33), and structure . More detailed information about its melting point, boiling point, density, and other physical properties may be available from specialized chemical databases .Scientific Research Applications

Heterocyclic Scaffold in Medicinally Significant Compounds

9H-Thioxanthen-9-thiones are notable for their role as a common heterocyclic scaffold in biologically active and medicinally significant compounds. The synthesis of derivatives like 1-fluoro-4-methyl-9H-thioxanthen-9-one and various amine derivatives, labeled with carboxyl-14, demonstrates the compound's significance in medicinal chemistry (Javaheri et al., 2016).

Photochemical and Thermal Reactions

Thioxanthene-9-thione undergoes photochemical and thermal (2+2)-cycloaddition reactions with aliphatic pentatetraenes, yielding mixtures of thietanes. These reactions and their outcomes are heavily influenced by substituents, highlighting the compound's reactivity and potential in organic synthesis (Visser et al., 1981).

Spectral and Photophysical Properties

The spectral and photophysical properties of thioxanthone (a derivative of thioxanthene-9-thione) have been studied in various solvents. These studies reveal critical insights into the deactivation processes of the S1-complex in protic solvents, which are vital for understanding the photochemical behavior of such compounds (Krystkowiak et al., 2006).

Potential Analgesic and Anti-Inflammatory Applications

Novel spiro-thioxanthene derivatives have shown significant anti-inflammatory and analgesic activities comparable to ibuprofen in experimental studies. These findings open the door for potential therapeutic applications of 9H-thioxanthene-9-thione derivatives (Hafez et al., 2008).

Radical-Anion Properties

The radical-anion of thioxanthen SS-dioxide, a derivative of thioxanthene-9-thione, exhibits non-planar spectra and instability in certain conditions. Understanding these radical-anions contributes to a deeper comprehension of the electronic properties of thioxanthen derivatives (Lambelet & Lucken, 1976).

Photosensitized Desulfurization

Photosensitized oxygenation of 9H-thioxanthene-9-thione and its derivatives leads to the formation of corresponding ketones, with observed weak chemiluminescence. This process illustrates the compound's potential in photochemical applications (Suzuki et al., 1982).

Photophysical and Electroluminescent Properties

Thioxanthone derivatives, closely related to 9H-thioxanthene-9-thione, have been developed as thermally activated delayed fluorescence emitters. Their electroluminescent properties have practical applications in the development of efficient fluorescent organic light-emitting diodes (Wang et al., 2016).

Photoinitiators in Radical Polymerization

Amino-thioxanthone photoinitiators, derived from 9H-thioxanthen-9-thione, exhibit high molar extinction coefficients and a broad absorption range in the visible region. They are efficient in initiating polymerization under visible light, indicating their potential in photopolymerization applications (Wu et al., 2014).

Drug Repurposing for Cancer Therapeutics

9H-Thioxanthene-based FDA-approved drugs have been repurposed for anticancer agents targeting VEGFR-2 and COX-2. This approach emphasizes the versatility and potential of 9H-thioxanthene derivatives in developing effective cancer therapeutics (2022).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

thioxanthene-9-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8S2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFOQYKXLQSUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348782 | |

| Record name | 9H-thioxanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-thioxanthene-9-thione | |

CAS RN |

3591-73-9 | |

| Record name | 9H-thioxanthene-9-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

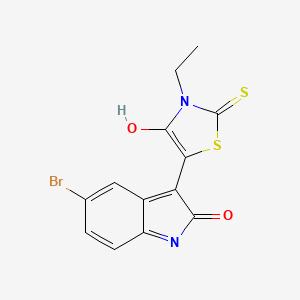

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)

![N-[1-oxo-1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propan-2-yl]adamantane-1-carboxamide](/img/structure/B3051701.png)